

4-Chlorooxazole-5-carboxylic Acid: Solubility Profile & Solvent Selection Guide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chlorooxazole-5-carboxylic acid

Cat. No.: B15329989

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Compound Identity:

- IUPAC Name: 4-Chloro-1,3-oxazole-5-carboxylic acid[1]
- CAS Number: 1240604-29-8[1][2]
- Molecular Formula: C₄H₂ClNO₃[1]
- Molecular Weight: 147.52 g/mol [1]
- Key Functional Groups: Carboxylic acid (H-bond donor/acceptor, ionizable), Oxazole ring (aromatic, polar), Chlorine substituent (lipophilic, electron-withdrawing).[1]

Part 1: Physicochemical Solubility Landscape

The solubility of **4-Chlorooxazole-5-carboxylic acid** is governed by the competition between its high crystal lattice energy (typical of small, planar heterocyclic acids) and the solvation energy provided by the solvent.[1] The electron-withdrawing chlorine atom at the C4 position significantly increases the acidity of the C5-carboxylic acid compared to the non-halogenated parent, altering its dissolution behavior in protic media.[1]

Solubility by Solvent Class

The following data synthesizes empirical trends for chloro-oxazole carboxylic acid derivatives.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
|---------------|--------------------|-------------------|---|
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Choice. Strong dipole-dipole interactions disrupt the crystal lattice.[1][3] The sulfoxide/amide oxygens effectively accept H-bonds from the carboxylic acid proton.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good solubility due to H-bonding.[1] Caution: Prolonged heating or acidic catalysis can lead to in situ esterification (formation of methyl/ethyl esters). [1] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Limited solubility.[1] Often used only for extraction after the compound has been protonated (neutral form), but rarely suitable for dissolving high concentrations. [1] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Useful for liquid-liquid extraction.[1] THF coordinates well with the acid proton; EtOAc is less effective but standard for workups.[1] |

| | | | |
|--------------|------------------|-------------------|---|
| Hydrocarbons | Hexanes, Heptane | Insoluble | The high polarity of the carboxylic acid and oxazole ring prevents interaction with non-polar alkane chains.[1] Used as an anti-solvent for precipitation.[1] |
| Aqueous | Water (pH < pKa) | Sparingly Soluble | The neutral acid aggregates due to hydrophobic pi-stacking of the chloro-oxazole core.[1] |
| Aqueous | Water (pH > pKa) | High | Deprotonation (using NaOH, NaHCO ₃) yields the carboxylate anion, which is highly water-soluble.[1] |

The "Acid-Base Swing" Phenomenon

A critical feature of this compound is its pH-dependent solubility.[1] The pKa is estimated to be in the range of 2.5 – 3.5 (lower than benzoic acid due to the electron-deficient oxazole ring and inductive effect of chlorine).[1]

- At pH 1-2: The compound exists as a neutral species, precipitating from water but partitioning into organic solvents (EtOAc, DCM).[1]
- At pH 8-10: The compound exists as a carboxylate salt, fully soluble in water and insoluble in non-polar organics.[1]

Part 2: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility

Determination

Use this self-validating protocol when exact solubility data is required for a specific solvent batch.[1]

- Preparation: Weigh approximately 50 mg of **4-Chlorooxazole-5-carboxylic acid** into a 4 mL glass vial.
- Solvent Addition: Add the target solvent in 100 μ L increments at 25°C.
- Equilibration:
 - Sonicate for 5 minutes.
 - Shake (orbital shaker) at 200 rpm for 24 hours to ensure thermodynamic equilibrium.
- Observation & Quantitation:
 - If fully dissolved, add more solid until saturation (visible precipitate remains).[1]
 - Filter the supernatant using a 0.22 μ m PTFE syringe filter.[1]
 - Analyze filtrate by HPLC (UV detection at 254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

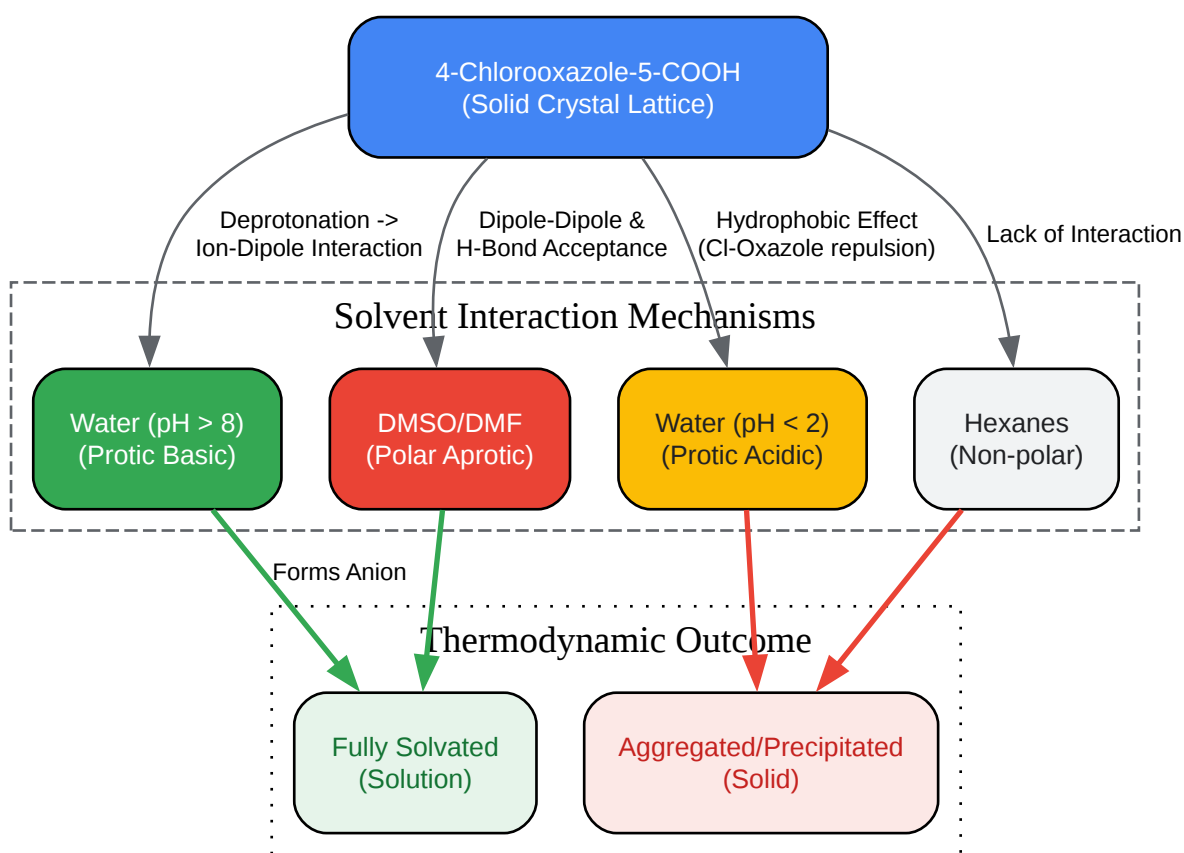
For purification of crude material.[1]

- Solvent System: Ethanol/Water (mixed solvent system).[1]
- Method:
 - Dissolve the crude acid in the minimum amount of hot Ethanol (60°C).[1]
 - Slowly add warm Water dropwise until persistent turbidity is observed.
 - Add a few drops of Ethanol to clear the solution.[1]
 - Allow to cool slowly to room temperature, then to 4°C.

- Why this works: The ethanol solvates the organic core, while the water acts as an anti-solvent, forcing the hydrophobic chloro-oxazole face to stack into a crystal lattice as temperature drops.[1]

Part 3: Visualization of Solubility Mechanisms

The following diagram illustrates the molecular interactions driving solubility in different media and the purification workflow.



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Caption: Mechanistic pathways determining the dissolution or precipitation of **4-Chlorooxazole-5-carboxylic acid** based on solvent polarity and pH.

References

- PubChem. (2025).[1][4] Oxazole-5-carboxylic acid (CID 16340557) Solubility Data. National Library of Medicine. Retrieved from [[Link](#)]

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